

NU6300: A Comparative Guide to Kinase Specificity

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Compound of Interest

Compound Name: NU6300

Cat. No.: B1191624

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase inhibitor **NU6300**, focusing on its specificity against its primary target, Cyclin-Dependent Kinase 2 (CDK2), and other related kinases. Experimental data, detailed protocols, and pathway visualizations are presented to offer a comprehensive overview for research and drug development applications.

Executive Summary

NU6300 is a potent, ATP-competitive inhibitor of CDK2, acting through a covalent and irreversible binding mechanism.^{[1][2]} It has demonstrated an IC₅₀ value of 0.16 μ M for CDK2.^[2] While showing a degree of selectivity, screening against a broad panel of kinases has revealed off-target activity. Notably, recent studies have identified Gasdermin D (GSDMD), a key protein in the pyroptosis pathway, as a significant off-target of **NU6300**. This dual activity underscores the importance of careful target validation when interpreting cellular effects of this inhibitor.

Performance Against Related Kinases

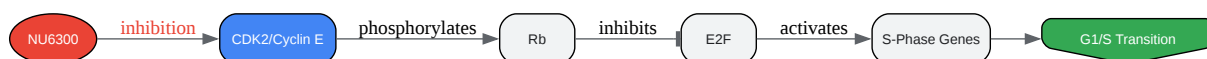
Initial kinase screening of **NU6300** was performed against a panel of 131 protein kinases. At a concentration of 1 μ M, 13 of these kinases showed significant inhibition (less than 25% of their activity remained).^[1] Further investigation involving a pre-incubation step to assess irreversible inhibition revealed that in addition to CDK2, **NU6300** also irreversibly inhibits Aurora A, Mst2, and GCK (MAP4K3).^[1]

Table 1: **NU6300** Specificity Against a Selection of Kinases

Kinase Target	Type	IC50 (μM)	Notes
CDK2	Serine/Threonine Kinase	0.16	Primary, irreversible target.[1][2]
Aurora A	Serine/Threonine Kinase	Not specified	Identified as an irreversible off-target.[1]
Mst2	Serine/Threonine Kinase	Not specified	Identified as an irreversible off-target.[1]
GCK (MAP4K3)	Serine/Threonine Kinase	Not specified	Identified as an irreversible off-target.[1]
Gasdermin D	Pore-forming protein	Not a kinase	Significant off-target, involved in pyroptosis.

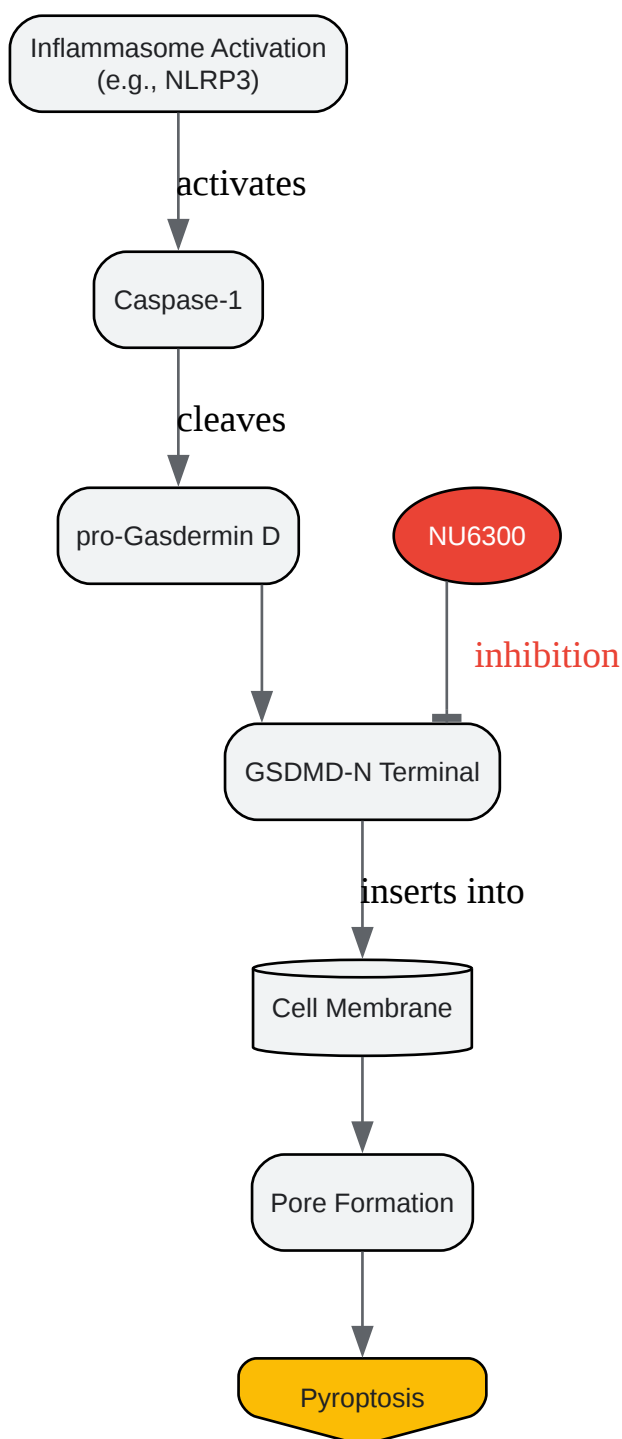
On-Target and Off-Target Signaling Pathways

To visualize the biological context of **NU6300**'s activity, the following diagrams illustrate its on-target effect on the cell cycle via CDK2 and its off-target effect on the inflammatory pyroptosis pathway via Gasdermin D.



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Caption: On-target pathway of **NU6300**, inhibiting CDK2 to block Rb phosphorylation and G1/S cell cycle transition.



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Caption: Off-target pathway of **NU6300**, inhibiting the N-terminal of Gasdermin D to block pyroptotic cell death.

Experimental Protocols

The determination of kinase inhibition, typically expressed as an IC₅₀ value, is crucial for assessing the potency and specificity of compounds like **NU6300**. Below are detailed methodologies for two common types of in vitro kinase assays.

Protocol 1: Radiometric Kinase Inhibition Assay ([γ -³²P]ATP Filter Binding Assay)

This method is considered a gold standard for its direct measurement of phosphate transfer.

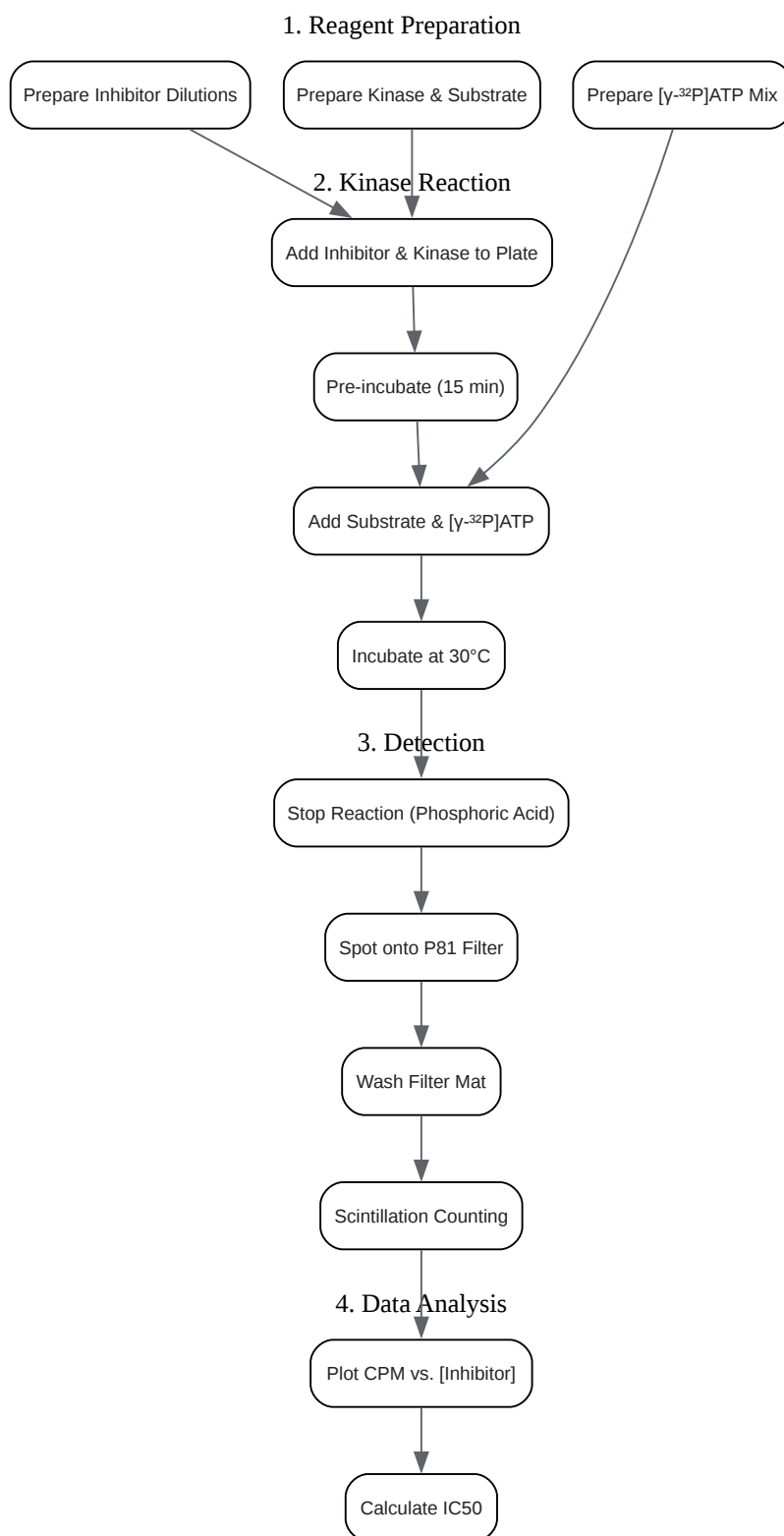
1. Reagent Preparation:

- **Kinase Buffer:** Prepare a suitable buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
- **Inhibitor Stock:** Prepare a 10 mM stock solution of **NU6300** in 100% DMSO. Create a serial dilution series (e.g., 100 μ M to 0.01 μ M) in kinase buffer containing a constant final DMSO concentration (e.g., 1%).
- **Kinase Solution:** Dilute the kinase of interest (e.g., CDK2/Cyclin A) to a working concentration (e.g., 20 nM) in kinase buffer.
- **Substrate Solution:** Prepare the specific peptide or protein substrate (e.g., Histone H1) at a working concentration (e.g., 10 μ M) in kinase buffer.
- **ATP Solution:** Prepare a solution of non-radioactive ATP at the desired concentration (typically at or near the K_m for the kinase). Spike this with [γ -³²P]ATP to a specific activity of 500-1000 cpm/pmol.

2. **Kinase Reaction:** a. To each well of a 96-well plate, add the following in order: i. 5 μ L of inhibitor solution from the serial dilution (include a DMSO-only control). ii. 10 μ L of the kinase solution. b. Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase. c. Add 5 μ L of the substrate solution to each well. d. Initiate the kinase reaction by adding 5 μ L of the [γ -³²P]ATP solution. The final reaction volume is 25 μ L. e. Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

3. **Stopping the Reaction and Detection:** a. Stop the reaction by adding 20 μ L of 3% phosphoric acid to each well. b. Spot the entire 45 μ L reaction mixture onto a phosphocellulose filter mat (e.g., P81). c. Wash the filter mat three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ -³²P]ATP. d. Wash once with acetone and allow to air dry. e. Place the dried filter mat in a scintillation counter with scintillation fluid and measure the radioactivity.

4. Data Analysis: a. The amount of radioactivity is directly proportional to the kinase activity. b. Plot the counts per minute (CPM) against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.



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